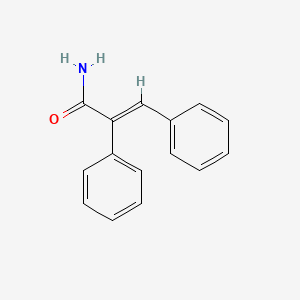

alpha-Phényl-trans-cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-phenyl-trans-cinnamamide is a compound that can be derived from cinnamic acid derivatives. It is characterized by the presence of a phenyl group attached to the alpha position of a cinnamamide moiety. This structure is significant in various chemical and pharmacological applications due to its potential biological activities and its role as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of alpha-phenyl-trans-cinnamamide and its derivatives can be achieved through different methods. One approach involves the use of phenylalanine aminomutase, which catalyzes the addition of ammonia to substituted cinnamic acids, yielding enantiopure alpha- and beta-phenylalanines with excellent enantiomeric excess . Another method includes the use of the alpha-phenyl cinnamoyl (alpha-PhCm) group for selective amino protection during the synthesis of oligodeoxyribonucleotides, which offers advantages such as stability and minimal side products . Additionally, palladium-catalyzed decarboxylative coupling of cinnamic acids with vinyl bromides has been used to synthesize alpha,omega-diarylbutadienes and -hexatrienes, which are structurally related to alpha-phenyl-trans-cinnamamide .

Molecular Structure Analysis

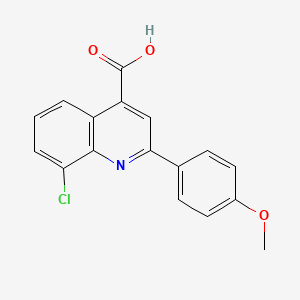

The molecular structure of alpha-phenyl-trans-cinnamamide derivatives is characterized by the presence of a trans configuration at the alpha, beta-unsaturation of the cinnamamide backbone. The structure-activity relationship studies indicate that the biological activity of these compounds can be influenced by the substituents on the phenyl group. For instance, electron-donating substituents tend to reduce anticonvulsant activity, while electron-withdrawing ones increase it .

Chemical Reactions Analysis

Alpha-phenyl-trans-cinnamamide and its derivatives participate in various chemical reactions. The presence of reactive sites such as the phenyl ring, alpha, beta-unsaturation, and carboxylic methyl ester functionality allows for diverse chemical modifications. These reactions can lead to the synthesis of compounds with potential antidiabetic activities, as seen in the modification of methyl trans-cinnamate to produce cinnamamide derivatives with alpha-glucosidase inhibitory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-phenyl-trans-cinnamamide derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as melting points, solubility, and reactivity. For example, the bulkiness and chain length of amine substituents in cinnamamide derivatives were found to affect their alpha-glucosidase inhibitory activity, with increased bulkiness and chain length leading to decreased activity . The characterization of these compounds typically involves techniques such as IR, UV, NMR, and mass spectral analysis, which help in determining their structure and properties .

Applications De Recherche Scientifique

Activité antimicrobienne

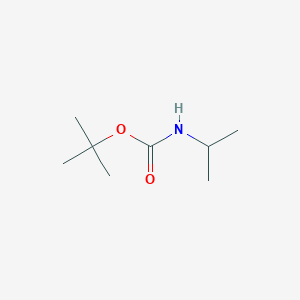

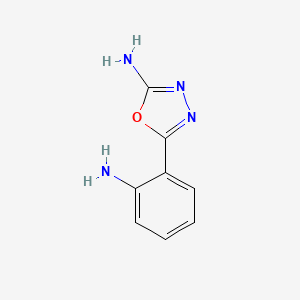

alpha-Phényl-trans-cinnamamide: les dérivés ont été étudiés pour leurs propriétés antimicrobiennes. La recherche indique que certains dérivés présentent une activité significative contre les champignons et les bactéries pathogènes. Par exemple, le dérivé 6 a montré une activité antifongique puissante, suggérant que la présence d'un substituant butyle améliore la réponse biologique . De plus, le composé 18 a démontré des propriétés antibactériennes notables, en particulier contre S. aureus, la présence d'un groupe isopropyle étant cruciale pour cette activité .

Effets synergiques avec les antibiotiques

Ces composés ont également été évalués pour leurs effets synergiques avec les antibiotiques conventionnels. Le composé 18, lorsqu'il est testé en association avec l'amoxicilline, a montré un effet additif contre les souches bactériennes, indiquant un potentiel pour ces composés d'être utilisés conjointement avec les agents antimicrobiens existants pour améliorer leur efficacité .

Études du mécanisme d'action

Le mécanisme d'action des dérivés de This compound a fait l'objet d'un intérêt particulier. Les composés ont été trouvés pour interagir directement avec l'ergostérol dans la membrane cellulaire fongique et avec la paroi cellulaire bactérienne, fournissant des informations sur leur action antimicrobienne .

Activités anti-inflammatoires et analgésiques

Certains dérivés de la cinnamamide, y compris ceux dérivés de This compound, ont montré des propriétés anti-inflammatoires et analgésiques. Ces activités en font des candidats potentiels pour le développement de nouveaux agents thérapeutiques pour le traitement de l'inflammation et de la douleur .

Synthèse enzymatique

La synthèse enzymatique des dérivés de la cinnamamide a été explorée pour son efficacité et sa viabilité économique. Une étude a démontré une méthode hautement efficace pour synthétiser les cinnamamides à partir de cinnamates de méthyle et de phényléthylamines, catalysée par Lipozyme® TL IM sous microréacteurs à écoulement continu. Cette méthode offre une stratégie rapide et économique pour la synthèse de dérivés de cinnamamide pour la recherche sur l'activité des médicaments .

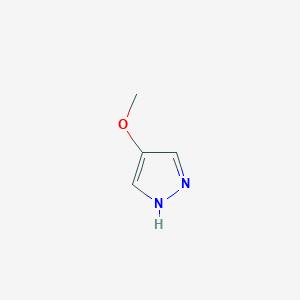

Activation de la voie Nrf2

Des recherches sur les dérivés de la N-phényl cinnamamide ont montré qu'ils peuvent activer la voie du facteur nucléaire (érythroïde-dérivé 2) -like 2 (Nrf2). Cette voie est cruciale pour les mécanismes de défense cellulaire contre le stress oxydatif et l'inflammation, ce qui rend ces dérivés importants pour les études liées aux maladies liées au stress oxydatif .

Mécanisme D'action

Target of Action

Alpha-Phenyl-trans-cinnamamide (APTC) has been found to interact with several targets. It has been shown to have antimicrobial activity , and it also exhibits α-glucosidase inhibitory activity . The primary targets of APTC are therefore the microorganisms in the case of its antimicrobial activity, and the α-glucosidase enzyme in the case of its inhibitory activity .

Mode of Action

APTC interacts with its targets in different ways depending on the target. In the case of its antimicrobial activity, APTC directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to the death of the microorganism .

For its α-glucosidase inhibitory activity, APTC interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the activity of the enzyme, preventing the breakdown of complex carbohydrates into glucose .

Biochemical Pathways

The biochemical pathways affected by APTC are those related to the survival and proliferation of microorganisms and the breakdown of complex carbohydrates. By interacting with ergosterol and the cell wall, APTC disrupts the normal functioning of the microorganisms, leading to their death . By inhibiting α-glucosidase, APTC prevents the breakdown of complex carbohydrates into glucose, which can help control blood sugar levels .

Pharmacokinetics

Some cinnamamide derivatives have shown acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates

Result of Action

The result of APTC’s action is the death of microorganisms in the case of its antimicrobial activity , and the inhibition of α-glucosidase in the case of its inhibitory activity . This can lead to a decrease in the population of harmful microorganisms and a reduction in blood sugar levels, respectively .

Action Environment

The action of APTC can be influenced by various environmental factors. For instance, the synthesis of cinnamamides, including APTC, can be optimized under certain conditions, such as a specific substrate molar ratio and temperature . These factors can affect the yield of APTC and therefore its availability for interaction with its targets

Safety and Hazards

Propriétés

IUPAC Name |

(E)-2,3-diphenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H2,16,17)/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOAFAPBGXLGME-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20432-29-5 |

Source

|

| Record name | alpha-Phenyl-trans-cinnamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)